Cas no 90347-66-3 (Methyl 3-iodo-4-methylbenzoate)

Methyl 3-iodo-4-methylbenzoate structure
90347-66-3 structure
商品名:Methyl 3-iodo-4-methylbenzoate
CAS番号:90347-66-3
MF:C9H9IO2
メガワット:276.071035146713
MDL:MFCD00230583
CID:61402
PubChem ID:13614033

Methyl 3-iodo-4-methylbenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 3-iodo-4-methylbenzoate
    • 3-Iodo-4-methylbenzoic Acid Methyl Ester
    • 3-Iodo-p-toluic Acid Methyl Ester
    • Methyl 3-Iodo-p-toluate
    • Methyl-3-Iodo-4-Methylbenzoate
    • Benzoic acid, 3-iodo-4-methyl-, methyl ester
    • 2-Iodo-4-(methoxycarbonyl)toluene
    • METHYL3-IODO-4-METHYLBENZOATE
    • 3-Iodo-4-methylbenzoic acidmethyl ester
    • KSC495M1R
    • NKMHAOTZPFVSPC-UHFFFAOYSA-N
    • 3-Jod-4-methylbenzoesauremethylester
    • SBB068078
    • CL8556
    • R
    • p-Toluic acid, 3-iodo-, methyl ester (7CI)
    • Methyl 3-iodo-4-methylbenzoic acid
    • 90347-66-3
    • p-Toluic acid, 3-iodo-, methyl ester
    • Methyl 3-Iodo-4-Methyl-Benzoate
    • 3-iodo-4-methyl-benzoic acid methyl ester
    • 8WLV4P4HCA
    • DB-008632
    • AC-22956
    • CS-0007663
    • MFCD00230583
    • 3-Iodo-4-methyl benzoic acid methyl ester
    • SCHEMBL1232173
    • PS-7246
    • SY012267
    • DTXSID80545045
    • EN300-1241730
    • M2694
    • AKOS015852340
    • MDL: MFCD00230583
    • インチ: 1S/C9H9IO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3
    • InChIKey: NKMHAOTZPFVSPC-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=C(I)C(C)=CC=1)OC

計算された属性

  • せいみつぶんしりょう: 275.96473g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.8
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 275.96473g/mol
  • 単一同位体質量: 275.96473g/mol
  • 水素結合トポロジー分子極性表面積: 26.3Ų
  • 重原子数: 12
  • 複雑さ: 170
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 3

じっけんとくせい

  • 色と性状: 無色から黄色の液体
  • 密度みつど: 1.666
  • ゆうかいてん: 35°C
  • ふってん: 302.9℃ at 760 mmHg
  • フラッシュポイント: 137℃
  • 屈折率: 1.5975
  • すいようせい: Not miscible or difficult to mix with water.
  • PSA: 26.30000
  • LogP: 2.38620
  • ようかいせい: 混合できないか、水の中で混合しにくい
  • かんど: Light Sensitive

Methyl 3-iodo-4-methylbenzoate セキュリティ情報

Methyl 3-iodo-4-methylbenzoate 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Methyl 3-iodo-4-methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M84400-5g
Methyl 3-iodo-4-methylbenzoate
90347-66-3
5g
¥46.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M84400-25g
Methyl 3-iodo-4-methylbenzoate
90347-66-3
25g
¥166.0 2021-09-08
abcr
AB206887-5g
Methyl 3-iodo-4-methylbenzoate, 98%; .
90347-66-3 98%
5g
€75.70 2023-09-14
eNovation Chemicals LLC
D690260-500g
Methyl 3-Iodo-4-methylbenzoate
90347-66-3 98%
500g
$430 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M84400-100g
Methyl 3-iodo-4-methylbenzoate
90347-66-3
100g
¥566.0 2021-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M123944-5g
Methyl 3-iodo-4-methylbenzoate
90347-66-3 98%
5g
¥50.00 2021-05-24
TRC
M313750-25g
Methyl 3-Iodo-4-methylbenzoate
90347-66-3
25g
$207.00 2023-05-17
TRC
M313750-5g
Methyl 3-Iodo-4-methylbenzoate
90347-66-3
5g
$92.00 2023-05-17
TRC
M313750-10g
Methyl 3-Iodo-4-methylbenzoate
90347-66-3
10g
$121.00 2023-05-17
Alichem
A013033684-1g
Methyl 3-iodo-4-methylbenzoate
90347-66-3 97%
1g
$1475.10 2023-08-31

Methyl 3-iodo-4-methylbenzoate 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
リファレンス
The Use of Palladium Catalysis for the Formation of Fused Aromatic Compounds and for the Diastereoselective Formate Reduction of Allylic Carbonates
Paquin, Jean-Francois, 2004, , ,

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Potassium carbonate ,  Cobalt oxide (Co3O4) (on modified Vulcan XC72R support formed by pyrolysis with nitrogen-ligated cobalt(II) acetate complexes) ;  24 h, 1 bar, 60 °C
リファレンス
Selective Oxidation of Alcohols to Esters Using Heterogeneous Co3O4-N@C Catalysts under Mild Conditions
Jagadeesh, Rajenahally V.; Junge, Henrik; Pohl, Marga-Martina; Radnik, Joerg; Brueckner, Angelika; et al, Journal of the American Chemical Society, 2013, 135(29), 10776-10782

Synthetic Routes 3

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  19 h, reflux; cooled
リファレンス
Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry
Kalesh, Karunakaran A.; Liu, Kai; Yao, Shao Q., Organic & Biomolecular Chemistry, 2009, 7(24), 5129-5136

Synthetic Routes 4

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Methanol
リファレンス
Palladium-Catalyzed Sequential Alkylation-Alkenylation Reactions and Their Application to the Synthesis of Fused Aromatic Rings
Lautens, Mark; Paquin, Jean-Francois; Piguel, Sandrine; Dahlmann, Marc, Journal of Organic Chemistry, 2001, 66(24), 8127-8134

Synthetic Routes 5

はんのうじょうけん
1.1 Reagents: Hydrogen ion ;  reflux
リファレンス
Solvolysis of 2-chloro-2(3,4-disubstituted) phenylpropanes: Validity of Hammett-Brown σ+ constants in assessing additive effects of substituents
Taha, Ahmed A., International Journal of Chemical Kinetics, 2012, 44(8), 514-523

Synthetic Routes 6

はんのうじょうけん
1.1 Solvents: Methanol ,  Benzene ,  Hexane ;  rt; 10 min, rt
リファレンス
C3 Halogen and C8'' Substituents on Stilbene Arotinoids Modulate Retinoic Acid Receptor Subtype Function
Alvarez, Susana; Khanwalkar, Harshal; Alvarez, Rosana; Erb, Cathie; Martinez, Claudio; et al, ChemMedChem, 2009, 4(10), 1630-1640

Synthetic Routes 7

はんのうじょうけん
1.1 Catalysts: Sulfuric acid ;  24 h, 65 °C; cooled
リファレンス
Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer
Zhang, Chun-Hui; Zheng, Ming-Wu; Li, Ya-Ping; Lin, Xing-Dong; Huang, Mei; et al, Journal of Medicinal Chemistry, 2015, 58(9), 3957-3974

Synthetic Routes 8

はんのうじょうけん
1.1 Reagents: Iodine ,  Sodium periodate Solvents: Acetic acid ,  Acetic anhydride ;  5 - 10 °C
1.2 Reagents: Sulfuric acid ;  5 - 10 °C
1.3 5 - 10 °C; 1 h, rt; 4 h, 40 °C
リファレンス
Enantiomerically Pure Axially Chiral Aminocarbene Complexes of Chromium
Meca, Ludek; Cisarova, Ivana; Drahonovsky, Dusan; Dvorak, Dalimil, Organometallics, 2008, 27(8), 1850-1858

Synthetic Routes 9

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 2 h, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2
Wang, Zhen; Zhang, Yali; Pinkas, Daniel M.; Fox, Alice E.; Luo, Jinfeng; et al, Journal of Medicinal Chemistry, 2018, 61(17), 7977-7990

Methyl 3-iodo-4-methylbenzoate Raw materials

Methyl 3-iodo-4-methylbenzoate Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:90347-66-3)Methyl 3-iodo-4-methylbenzoate
A21098
清らかである:99%
はかる:500g
価格 ($):386.0